Calcium bis((S)-2-hydroxy-3-methylbutyrate) is a calcium salt derived from the amino acid 2-hydroxy-3-methylbutyric acid, which is recognized for its role in various metabolic processes. This compound is classified as a hydroxy fatty acid and is notable for its potential applications in nutrition and health supplements. The compound's structure features two (S)-2-hydroxy-3-methylbutyrate anions coordinated with one calcium cation, which enhances its solubility and bioavailability in biological systems.
Calcium bis((S)-2-hydroxy-3-methylbutyrate) can be sourced from natural metabolic pathways involving branched-chain amino acids, particularly valine, leucine, and isoleucine. It is classified under organic compounds known as hydroxy fatty acids, which are characterized by the presence of hydroxyl groups attached to fatty acid chains . The compound has significant relevance in clinical nutrition, particularly for patients with metabolic disorders.
The synthesis of calcium bis((S)-2-hydroxy-3-methylbutyrate) typically involves several key steps:
These methods highlight the importance of controlling reaction conditions such as temperature and time to optimize yield and purity.
The molecular formula for calcium bis((S)-2-hydroxy-3-methylbutyrate) is , with a molecular weight of approximately 274.33 g/mol . The structure consists of two (S)-2-hydroxy-3-methylbutanoate moieties coordinated with one calcium ion. The stereochemistry of the hydroxy groups plays a crucial role in the compound's biological activity.
[Ca++].CC(C)[C@H](O)C([O-])=O.CC(C)[C@H](O)C([O-])=O
CLWNJPHDLVMMEU-SCGRZTRASA-L
Calcium bis((S)-2-hydroxy-3-methylbutyrate) can participate in various chemical reactions due to its functional groups. Notably:
These reactions are significant for understanding its behavior in biological systems and potential modifications for enhanced efficacy.
The mechanism of action for calcium bis((S)-2-hydroxy-3-methylbutyrate) primarily involves its role as a precursor in metabolic pathways that enhance muscle recovery and protein synthesis. It is believed to exert its effects through:
These mechanisms underscore its potential benefits in sports nutrition and recovery formulations.
These properties are vital for determining the appropriate storage conditions and formulation strategies for applications in dietary supplements .
Calcium bis((S)-2-hydroxy-3-methylbutyrate) has several scientific uses, including:
The versatility of this compound makes it an important subject of ongoing research within nutritional science and pharmacology .
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3